Cyanogen fluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cyanogen fluoride (CNF) is a chemical compound that is used in scientific research as a reagent for organic synthesis and as a fluorinating agent. It is a colorless, toxic gas with a pungent odor and is highly reactive. CNF is a fluorine-containing compound that is widely used in research due to its unique properties. In

Aplicaciones Científicas De Investigación

Cyanogen fluoride is widely used in scientific research as a fluorinating agent and a reagent for organic synthesis. It is used in the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and materials science. Cyanogen fluoride is also used in the production of fluorinated polymers and resins. In addition, Cyanogen fluoride is used in the analysis of trace amounts of organic compounds in complex mixtures.

Mecanismo De Acción

Cyanogen fluoride is a potent fluorinating agent that reacts with various organic compounds to introduce fluorine atoms into the molecule. The fluorination reaction occurs through a free-radical mechanism, where Cyanogen fluoride acts as a source of fluorine atoms. The reaction between Cyanogen fluoride and organic compounds is highly exothermic and requires careful handling.

Efectos Bioquímicos Y Fisiológicos

Cyanogen fluoride is a toxic gas that can cause severe respiratory and neurological effects upon exposure. It can cause irritation to the eyes, nose, and throat, and can lead to pulmonary edema and respiratory failure. Cyanogen fluoride can also affect the central nervous system and cause seizures and convulsions. Due to its toxic nature, Cyanogen fluoride is handled with extreme caution in scientific research.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Cyanogen fluoride is a highly reactive and potent fluorinating agent that can be used in a wide range of organic synthesis reactions. It is also a useful reagent for the analysis of trace amounts of organic compounds in complex mixtures. However, due to its toxic nature, Cyanogen fluoride requires careful handling and safety precautions in the laboratory.

Direcciones Futuras

The use of Cyanogen fluoride in scientific research is expected to increase in the future due to its unique properties and potential applications. Some of the future directions for Cyanogen fluoride research include the development of new synthetic methodologies using Cyanogen fluoride as a reagent, the synthesis of fluorinated polymers and resins, and the analysis of complex organic mixtures using Cyanogen fluoride as a fluorinating agent. In addition, the development of safer and more efficient methods for handling Cyanogen fluoride is also an important area of research.

Conclusion:

In conclusion, Cyanogen fluoride is a potent fluorinating agent that has a wide range of applications in scientific research. It is used in the synthesis of various organic compounds, the production of fluorinated polymers and resins, and the analysis of complex organic mixtures. Cyanogen fluoride is a toxic gas that requires careful handling and safety precautions in the laboratory. The future directions for Cyanogen fluoride research include the development of new synthetic methodologies, the synthesis of fluorinated polymers and resins, and the analysis of complex organic mixtures using Cyanogen fluoride as a fluorinating agent.

Métodos De Síntesis

Cyanogen fluoride can be synthesized by the reaction of cyanogen chloride (ClCN) with hydrogen fluoride (HF) in the presence of a catalyst such as aluminum fluoride (AlF3). The reaction produces Cyanogen fluoride and aluminum chloride (AlCl3) as a byproduct. The synthesis of Cyanogen fluoride is a complex process and requires careful handling due to the toxic nature of the reagents involved.

Propiedades

Número CAS |

1495-50-7 |

|---|---|

Nombre del producto |

Cyanogen fluoride |

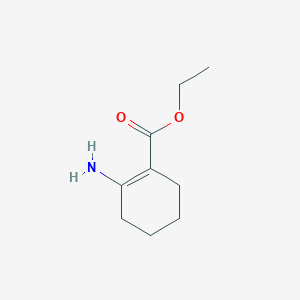

Fórmula molecular |

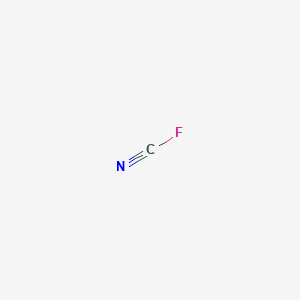

CFN |

Peso molecular |

45.016 g/mol |

Nombre IUPAC |

carbononitridic fluoride |

InChI |

InChI=1S/CFN/c2-1-3 |

Clave InChI |

CPPKAGUPTKIMNP-UHFFFAOYSA-N |

SMILES |

C(#N)F |

SMILES canónico |

C(#N)F |

Otros números CAS |

1495-50-7 |

Sinónimos |

carbononitridic fluoride cyanogen fluoride |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.